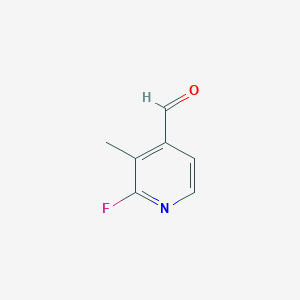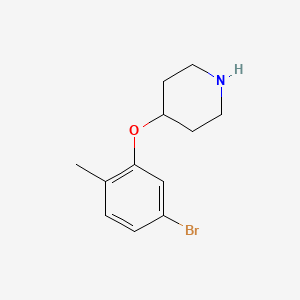
4-(5-Bromo-2-methylphenoxy)piperidine
Vue d'ensemble
Description
“4-(5-Bromo-2-methylphenoxy)piperidine” is a chemical compound with the molecular formula C12H16BrNO . It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A hybrid bio–organocatalytic cascade has been reported for the synthesis of a small panel of 2-substituted piperidines .Molecular Structure Analysis
The molecular structure of “4-(5-Bromo-2-methylphenoxy)piperidine” consists of a piperidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with a bromine atom and a methyl group .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Halogenated Piperidines as Radiolabeled Probes
- Research has shown that halogenated 4-(phenoxymethyl)piperidines, including compounds similar to 4-(5-Bromo-2-methylphenoxy)piperidine, can be promising ligands for sigma receptors. These compounds have potential as probes for in vivo tomographic studies of sigma receptors, providing valuable insights into various physiological and pathological processes (Waterhouse et al., 1997).
Synthesis and Application in Neuroleptics and Analgesics
- Piperidines, including derivatives similar to 4-(5-Bromo-2-methylphenoxy)piperidine, are used in the synthesis of various pharmaceuticals. They have shown significance in the field of neuroleptics, local anesthetics, analgesics, and antidiarrheal agents. These compounds are synthesized using reagents like 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine (Huybrechts & Hoornaert, 1981).
Role in Antioxidants for Polymers
- Studies have explored the synthesis and characterization of compounds containing piperidine structures for use as antioxidants in polypropylene copolymers. These antioxidants, including those derived from piperidine, demonstrate the potential to improve the thermal stability of materials (Desai et al., 2004).
Inhibition Studies in Corrosion of Iron
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations, highlighting the potential of such compounds in protecting metals from corrosion (Kaya et al., 2016).
Synthesis in Heterocyclic Chemistry
- Piperidine derivatives are synthesized for applications in heterocyclic chemistry, contributing to the development of various pharmaceutical and chemical compounds (Takahashi & Yoneda, 1958).
Synthesis of Anti-HIV Compounds
- Compounds containing piperidine structures have been synthesized and evaluated for their potential as anti-HIV agents. These include studies on non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting the significance of piperidine derivatives in medicinal chemistry (Venkatachalam et al., 2000).
Anti-inflammatory and Antioxidant Activities
- Piperidine derivatives have been investigated for their anti-inflammatory and antioxidant properties. This includes studies on the interaction of these compounds with free radicals and their effect on inflammation models (Geronikaki et al., 2003).
Mécanisme D'action
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the development of new synthetic methods and the exploration of the biological activities of piperidine derivatives .
Propriétés
IUPAC Name |
4-(5-bromo-2-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-10(13)8-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPRZFJPHMVKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-methylphenoxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)

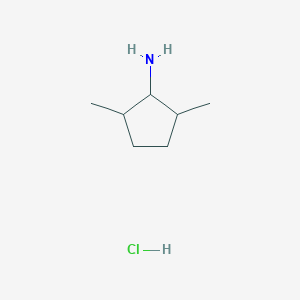
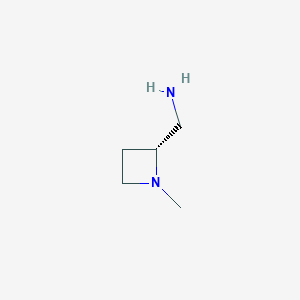




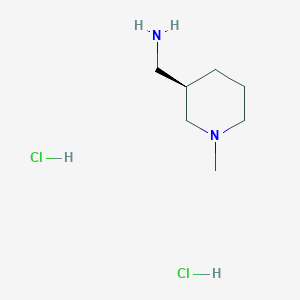
![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)
![2-Boc-2-aza-spiro[3.3]heptane-6-methanol](/img/structure/B1449872.png)
![7-Methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1449874.png)
